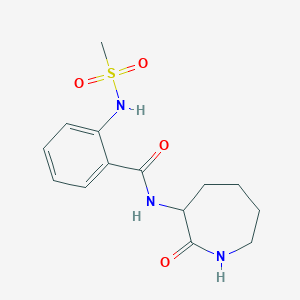![molecular formula C17H14F2N4O3S B7533826 4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533826.png)
4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DMSB and is used in various fields of research due to its unique properties.
Mécanisme D'action
The mechanism of action of DMSB involves the inhibition of various enzymes such as protein kinase CK2. It has been found to bind to the ATP-binding site of CK2 and inhibit its activity. This inhibition leads to the inhibition of various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
DMSB has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has potential as an anticancer agent. DMSB has also been found to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMSB has various advantages and limitations for lab experiments. Its unique properties make it a potent inhibitor of various enzymes and a potential anticancer agent. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments.
Orientations Futures
There are various future directions for the research of DMSB. It has potential as an anticancer agent and further research can be done to explore its effectiveness in different types of cancer. DMSB also has potential as a treatment for neurodegenerative diseases and further research can be done to explore its neuroprotective effects. Additionally, research can be done to improve the solubility of DMSB in aqueous solutions, making it easier to work with in lab experiments.
Conclusion:
In conclusion, 4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide is a chemical compound that has been extensively studied in scientific research. Its unique properties make it a potent inhibitor of various enzymes and a potential anticancer agent. Further research can be done to explore its effectiveness in different types of cancer and its neuroprotective effects. DMSB has various advantages and limitations for lab experiments, and research can be done to improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis method of DMSB involves the reaction of 4-(difluoromethylsulfonyl)benzoyl chloride with 2-(pyridin-4-yl)imidazole in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DMSB has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of various enzymes such as protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. DMSB has also been found to inhibit the growth of cancer cells and has potential as an anticancer agent.
Propriétés
IUPAC Name |
4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O3S/c18-17(19)27(25,26)14-3-1-13(2-4-14)16(24)22-10-12-5-6-21-15(9-12)23-8-7-20-11-23/h1-9,11,17H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGUJONKGFHIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=NC=C2)N3C=CN=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)


![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7533784.png)

![ethyl 6-methyl-2-[(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7533799.png)
![2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7533800.png)
![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)
![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)
![2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)